molecular formula C15H16FeO2 B15088395 Ferrocenylmethyl methacrylate, 95% (NMR), contains Ionol(R) 46 (Raschig GmbH) as inhibitor

Ferrocenylmethyl methacrylate, 95% (NMR), contains Ionol(R) 46 (Raschig GmbH) as inhibitor

Cat. No.: B15088395
M. Wt: 284.13 g/mol
InChI Key: GSPYKNCYLXXOJO-UHFFFAOYSA-N
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Description

Ferrocenylmethyl methacrylate (FMMA, C₁₅H₁₆FeO₂) is a specialized methacrylate ester featuring a ferrocene moiety, a sandwich complex of iron(II) with two cyclopentadienyl ligands. This compound is supplied at 95% purity (verified by NMR) and stabilized with Ionol® 46 (2,6-di-tert-butyl-4-methylphenol), a phenolic antioxidant produced by Raschig GmbH . The inclusion of Ionol® 46 inhibits premature polymerization, ensuring stability during storage and handling.

FMMA’s unique structure combines the redox activity of ferrocene with the polymerizable methacrylate group, making it valuable in advanced materials science. Applications include electrochemical sensors, conductive polymers, and nanocomposites, particularly when integrated with nickel phosphate nanostructures or carbon paste electrodes .

Properties

Molecular Formula

C15H16FeO2

Molecular Weight

284.13 g/mol

InChI

InChI=1S/C10H11O2.C5H5.Fe/c1-8(2)10(11)12-7-9-5-3-4-6-9;1-2-4-5-3-1;/h3-6H,1,7H2,2H3;1-5H;

InChI Key

GSPYKNCYLXXOJO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC[C]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

Preparation Methods

Esterification of Ferrocenemethanol with Methacryloyl Chloride

The most widely documented method involves esterifying ferrocenemethanol with methacryloyl chloride under Schotten-Baumann conditions. Key steps include:

  • Reagent Preparation :

    • Ferrocenemethanol (23.2 g, 0.11 mol) is dissolved in dry dichloromethane (DCM, 400 mL) with dry triethylamine (25 mL, 0.18 mol) as a base.
    • Methacryloyl chloride (16 mL, 0.16 mol) is diluted in DCM (100 mL) and added dropwise at 0°C to minimize side reactions.
  • Reaction Conditions :

    • The mixture is stirred for 2 hours at 0°C, followed by 2 hours at room temperature.
    • Triethylamine hydrochloride precipitates and is removed via filtration.
  • Workup and Purification :

    • The organic phase is washed sequentially with saturated NaHCO₃ (200 mL), brine (200 mL), and water (10 × 200 mL).
    • After drying over Na₂SO₄, the solvent is evaporated under reduced pressure at 30°C in the dark to prevent radical polymerization.
    • Hexane (10 mL) is added to induce crystallization, yielding bright orange crystals (22.5 g, 74%).

Critical Parameters :

  • Excess methacryloyl chloride (1.45× molar ratio) ensures complete esterification.
  • Strict temperature control (<30°C) prevents methacrylate homopolymerization.

Alternative Pathway: Reductive Amination Followed by Quaternization

A less common route involves reductive amination of ferrocenecarboxaldehyde to form ferrocenemethanol as a precursor:

  • Ferrocenecarboxaldehyde Reduction :

    • Ferrocenecarboxaldehyde (29.0 g, 0.14 mol) is reduced with NaBH₄ (13.5 g, 0.36 mol) in methanol (900 mL) at 0°C.
    • The mixture is stirred for 3 hours at room temperature, quenched with NH₄Cl, and extracted with DCM.
    • Yield: 28.5 g (97%) of ferrocenemethanol after recrystallization.
  • Esterification :

    • The derived ferrocenemethanol is esterified as described in Section 1.1.

Advantages :

  • Higher purity ferrocenemethanol (97% vs. 47% from hydroxymethylferrocene recrystallization).
  • Avoids hazardous intermediates like dimethylaminomethylferrocene.

Industrial Scalability and Process Optimization

Catalyst and Solvent Selection

Industrial-scale production prioritizes cost-effective catalysts and solvents:

  • Triethylamine is preferred over pyridine due to lower toxicity and easier removal.
  • Dichloromethane facilitates rapid mixing and efficient product isolation.

Inhibitor Incorporation

To stabilize FMMA against radical polymerization during storage, Ionol® 46 (2,6-di-tert-butyl-4-methylphenol) is added at 50–100 ppm. This phenolic antioxidant scavenges free radicals without interfering with subsequent polymerization reactions.

Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 400 MHz) confirms successful esterification:

  • Methacrylate protons : δ 6.11 (m, 1H), 5.55 (m, 1H), 1.95 (s, 3H).
  • Ferrocenyl protons : δ 4.96 (s, 2H), 4.29 (m, 2H), 4.18 (m, 7H).

Crystallographic Analysis

Single-crystal X-ray diffraction of FMMA reveals strong π-interactions between ferrocenyl moieties and methacrylate groups, stabilizing the monomer in the solid state.

Comparative Analysis of Synthetic Methods

Parameter Esterification Route Reductive Amination Route
Ferrocenemethanol Yield 97% 47%
Reaction Time 4 hours 20 hours
Purity (TLC) >99% 95%
Scalability Industrial-friendly Laboratory-scale

Challenges and Mitigation Strategies

Premature Polymerization

  • Risk : Methacrylate groups polymerize under heat or light.
  • Solution : Conduct reactions in the dark and add Ionol® 46 post-synthesis.

Byproduct Formation

  • Risk : Incomplete esterification yields ferrocenemethanol residues.
  • Solution : Use excess methacryloyl chloride (1.5× stoichiometric).

Chemical Reactions Analysis

Anionic Polymerization

FMMA undergoes living anionic polymerization to form well-defined block copolymers. For example:

  • Poly(styrene-block-FMMA) : Achieves polydispersity indices (PDI) < 1.05 and blocking efficiencies >95% .

  • Poly(PF9MA-block-FMMA) : Forms hexagonally packed cylinders due to high incompatibility between blocks (Flory-Huggins parameter, χ0.04\chi \geq 0.04) .

Radical Polymerization

Radical polymerization is influenced by physical state:

ConditionCrystalline StateAmorphous StateSource
RateSlowRapid
Molecular Weight (Mw)LowHigh
PDIBroadNarrow

Gamma radiation induces polymerization, with methacrylic radicals identified as primary chain carriers .

Redox Reactions

The ferrocene moiety undergoes reversible oxidation to ferricinium ions (FeIIFeIII\text{Fe}^{II} \rightarrow \text{Fe}^{III}) in the presence of reactive oxygen species (ROS) like H2O2\text{H}_2\text{O}_2 . This redox activity enables applications in:

  • Drug Delivery : ROS-triggered release from nanoparticles .

  • Biosensing : Electrochemical signal modulation in thin films .

PropertyValueSource
Oxidation Potential+0.4 V (vs. Ag/AgCl)
ROS SensitivityDiameter reduction >30% (2 h)

Crosslinking and Copolymerization

FMMA forms crosslinked networks with bifunctional monomers (e.g., ferrocene-1,1'-diylbis(methylene) dimethacrylate) . These materials exhibit:

  • Enhanced thermal stability (Tg>150CT_g > 150^\circ \text{C}) .

  • Tunable mechanical properties for actuator applications .

Inhibitor Role in Reactivity

Ionol® 46 (2,6-di-tert-butyl-4-methylphenol) suppresses radical polymerization during storage by scavenging free radicals. It is removed via distillation or chromatography before polymerization .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductApplication
EsterificationMethacryloyl chloride, Et₃NFMMA monomerPolymer synthesis
Anionic Polymerizationsec-Butyllithium, THF, -78°CBlock copolymersNanostructured materials
Radical PolymerizationGamma radiation, 25°CHigh-Mw polymersConductive films
OxidationH2O2\text{H}_2\text{O}_2Ferricinium-modified NPsDrug delivery

Scientific Research Applications

Ferrocenylmethyl methacrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ferrocenylmethyl methacrylate primarily involves its redox activity. The ferrocene moiety can undergo reversible oxidation and reduction, which allows it to participate in electron transfer processes. This redox behavior is crucial for its applications in electrocatalysis, sensing, and drug delivery. The methacrylate group enables polymerization, forming materials with specific mechanical and thermal properties .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares FMMA with key analogues, focusing on molecular features, inhibitors, and applications:

Compound Formula Purity Inhibitor Key Applications
Ferrocenylmethyl methacrylate C₁₅H₁₆FeO₂ 95% (NMR) Ionol® 46 Electrochemical sensors, conductive polymers
Pentafluorophenyl methacrylate C₁₀H₅F₅O₂ 95% MEHQ High-performance coatings, UV-curable resins
Methyl methacrylate (MMA) C₅H₈O₂ ≥99.9% Hydroquinone or MEHQ PMMA plastics, adhesives, dental materials
2-Hydroxyethyl methacrylate (HEMA) C₆H₁₀O₃ ≥97% MEHQ Hydrogels, contact lenses, biomedical devices
Key Differences:

Inhibitor Chemistry: FMMA uses Ionol® 46, a sterically hindered phenol effective at higher temperatures and less prone to discoloration compared to MEHQ (methyl ether hydroquinone) used in pentafluorophenyl methacrylate and HEMA . Ionol® 46’s radical-scavenging activity (EC₅₀ ~5–22 μM in similar compounds) ensures long-term stability . MEHQ, a hydroquinone derivative, is cost-effective but sensitive to oxygen and light, requiring stringent storage conditions.

Functional Groups and Applications: FMMA: The ferrocene group enables redox-mediated applications, such as biosensors and smart coatings. Its iron center facilitates electron transfer in nanocomposites . Pentafluorophenyl methacrylate: Fluorine substituents enhance chemical resistance and lower surface energy, ideal for hydrophobic coatings . Standard methacrylates (MMA, HEMA): Primarily used in bulk polymerization for transparent plastics (PMMA) or hydrophilic polymers (HEMA hydrogels) .

Synthesis and Handling :

  • FMMA requires inert atmospheres due to the ferrocene group’s sensitivity to oxidation. In contrast, pentafluorophenyl methacrylate demands precautions against moisture to prevent hydrolysis .

Spectroscopic and Analytical Data

Comparatively:

  • Pentafluorophenyl methacrylate : Characterized by distinct ¹⁹F NMR shifts (~-152 to -163 ppm for aromatic fluorine) .
  • Ferrocene derivatives : Exhibit signature ¹H NMR peaks for cyclopentadienyl protons (δ 4.0–4.5 ppm) and Fe-related paramagnetic shifts in certain solvents .

Stability and Performance

  • Thermal Stability: Ionol® 46 in FMMA provides superior thermal stability (effective up to 150°C) compared to MEHQ, which degrades above 60°C .
  • Electrochemical Activity: FMMA’s ferrocene moiety offers reversible oxidation (Fe²⁺/Fe³⁺) at ~0.3 V vs. Ag/AgCl, absent in non-metallocene analogues .

Biological Activity

Ferrocenylmethyl methacrylate (FMMA) is a compound that has garnered attention in various fields, particularly in materials science and biological applications. This article explores the biological activity of FMMA, specifically focusing on its properties, applications, and the role of Ionol® 46 as an inhibitor.

Chemical Structure and Properties

Ferrocenylmethyl methacrylate is a ferrocene derivative characterized by its unique redox-active properties. The molecular formula is C15H16FeO2C_{15}H_{16}FeO_2, with a structure that integrates a methacrylate group with a ferrocenyl moiety. This configuration allows FMMA to participate in various chemical reactions and interactions, making it suitable for applications in drug delivery systems and biosensing technologies.

Biological Activity

The biological activity of FMMA can be attributed to its ability to form polymers that exhibit redox properties. These properties are particularly beneficial in biomedical applications such as:

  • Drug Delivery : FMMA-based polymers can encapsulate therapeutic agents and release them in response to specific stimuli, such as reactive oxygen species (ROS). For example, research has shown that FMMA can be used to create nanoparticles that release drugs in the presence of ROS, which are often elevated in wounded tissues .
  • Antioxidant Properties : The incorporation of FMMA into polymer structures has been linked to enhanced antioxidant activity. This is crucial for applications aimed at reducing oxidative stress in biological environments, which can lead to improved wound healing outcomes .
  • Biosensing Applications : Thin films made from poly(FMMA) have demonstrated potential for use in biosensors due to their electrochemical properties. The redox behavior of the ferrocenyl unit allows for sensitive detection of biological molecules .

Ionol® 46 as an Inhibitor

Ionol® 46, a phenolic antioxidant, is included in the formulation of FMMA to inhibit polymerization during storage and processing. Its presence helps maintain the stability of FMMA by preventing premature polymerization reactions that could affect its biological activity. Ionol® 46 functions by scavenging free radicals, thereby protecting the integrity of FMMA and enhancing its shelf life without compromising its biological efficacy .

Research Findings and Case Studies

  • Polymer Synthesis and Characterization : Studies have reported successful synthesis of FMMA-based copolymers using reversible addition–fragmentation chain transfer (RAFT) polymerization techniques. These polymers exhibited controlled molar masses and dispersities lower than 1.5, indicating high purity and uniformity, which are essential for biological applications .
  • Wound Healing Applications : In a study published in the International Journal of Pharmaceutics, FMMA was incorporated into nanocapsules loaded with α-tocopherol (vitamin E). These nanocapsules demonstrated significant antioxidant efficacy and promoted wound healing by alleviating oxidative stress at injury sites .
  • Electrochemical Properties : Research involving cyclic voltammetry has shown that FMMA exhibits distinct electrochemical behavior, making it suitable for applications requiring precise electrochemical responses. This property is particularly advantageous in developing sensors for biomolecules such as glucose or other metabolites .

Data Table: Summary of Biological Activities

ApplicationDescriptionReference
Drug DeliveryEncapsulation and controlled release of drugs triggered by ROS
Antioxidant ActivityEnhanced oxidative stress reduction leading to improved wound healing
BiosensingElectrochemical detection capabilities for biomolecules
Polymer StabilityIonol® 46 inhibits premature polymerization

Q & A

Q. How should researchers handle Ferrocenylmethyl Methacrylate (FMMA) containing Ionol® 46 to ensure stability during storage and experimentation?

  • Methodological Answer: FMMA is prone to spontaneous polymerization due to its methacrylate group. Ionol® 46 (a sterically hindered phenol) acts as a radical scavenger to inhibit premature polymerization. To maintain stability:
  • Store at 2–8°C under inert gas (e.g., argon or nitrogen) to minimize oxygen exposure, which can degrade the inhibitor .
  • Avoid prolonged exposure to light or elevated temperatures (>30°C), as these accelerate radical formation .
  • Monitor inhibitor efficacy via periodic NMR analysis (e.g., tracking new peaks indicative of polymerized methacrylate) .

Q. What analytical methods are recommended to confirm the purity and structural integrity of FMMA (95% by NMR)?

  • Methodological Answer:
  • NMR Spectroscopy: Analyze 1H^1H- and 13C^{13}C-NMR spectra in CDCl3_3 or DMSO-d6_6. Key FMMA signals include the ferrocene protons (δ 4.0–4.5 ppm) and methacrylate vinyl protons (δ 5.5–6.1 ppm). Compare with published spectra to identify impurities (e.g., residual monomers or degradation products) .
  • Mass Spectrometry (HRMS-ESI): Confirm molecular ion peaks ([M+H]+^+ or [M+Na]+^+) and isotopic patterns. Expected m/z for C15_{15}H16_{16}FeO2_2: 284.04 .
  • TGA/DSC: Assess thermal stability and inhibitor performance by measuring decomposition onset temperatures .

Q. How does Ionol® 46 influence FMMA’s reactivity in polymerization studies?

  • Methodological Answer: Ionol® 46 extends the induction period of radical polymerization by scavenging initiating radicals. To study its impact:
  • Conduct controlled radical polymerization (e.g., ATRP or RAFT) with/without inhibitor removal (via column chromatography).
  • Compare kinetics using real-time FTIR or DSC to monitor methacrylate C=C bond consumption .
  • Note: Residual inhibitor may require quantification via HPLC (C18 column, UV detection at 280 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for FMMA across studies?

  • Methodological Answer: Discrepancies often arise from variations in inhibitor concentration or experimental conditions. To address this:
  • Standardize TGA protocols (e.g., 10°C/min under N2_2) and report inhibitor content explicitly.
  • Perform isothermal stability assays at 25°C, 40°C, and 60°C to map degradation thresholds .
  • Cross-validate with 1H^1H-NMR to detect early-stage polymerization (e.g., broadening of vinyl proton signals) .

Q. What strategies mitigate steric hindrance from the ferrocenyl group during FMMA copolymer synthesis?

  • Methodological Answer: The bulky ferrocene moiety can hinder polymerization rates. Mitigation approaches include:
  • Monomer Design: Use comonomers with flexible spacers (e.g., PEG-methacrylate) to reduce steric clash .
  • Low-Temperature Initiation: Employ UV-initiated polymerization (<20°C) to slow reaction kinetics and improve chain propagation .
  • Post-Polymerization Functionalization: Introduce ferrocene after polymer backbone formation via click chemistry (e.g., azide-alkyne cycloaddition) .

Q. How can FMMA be integrated into redox-active nanostructures for electrochemical sensing applications?

  • Methodological Answer: FMMA’s ferrocene group enables electron-transfer properties. For nanostructure fabrication:
  • Electropolymerization: Deposit FMMA-based films on carbon paste or gold electrodes. Optimize parameters (e.g., scan rate, monomer concentration) using cyclic voltammetry .
  • Nanocomposite Synthesis: Incorporate FMMA into magnetic nanoparticles (e.g., Fe3_3O4_4@FMMA) via emulsion polymerization. Characterize using TEM and XRD .
  • Application Example: Develop biosensors by immobilizing DNA or enzymes on FMMA-coated electrodes. Measure current response to analytes like resveratrol or paracetamol .

Q. What methodologies quantify the inhibition efficiency of Ionol® 46 in FMMA under varying experimental conditions?

  • Methodological Answer:
  • Radical Trapping Assay: Use DPPH (2,2-diphenyl-1-picrylhydrazyl) to measure Ionol® 46’s radical scavenging capacity. Compare IC50_{50} values with other inhibitors .
  • Accelerated Aging Studies: Expose FMMA to UV light (254 nm) and track inhibitor depletion via HPLC .
  • Kinetic Modeling: Fit polymerization rate data (from DSC or FTIR) to Arrhenius equations, adjusting for inhibitor concentration .

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